Cas no 61692-72-6 (3-(3-bromo-4-methylphenyl)butanoic acid)

3-(3-Bromo-4-methylphenyl)butanoic acid is a brominated aromatic carboxylic acid derivative with a butanoic acid side chain, offering versatility as an intermediate in organic synthesis. Its structural features, including the bromo and methyl substituents on the phenyl ring, make it valuable for further functionalization via cross-coupling reactions or electrophilic substitutions. The carboxylic acid group enables easy derivatization into esters, amides, or other derivatives, enhancing its utility in pharmaceutical and agrochemical research. The compound’s well-defined reactivity and stability under standard conditions ensure consistent performance in synthetic applications. Its purity and structural specificity make it suitable for precision chemistry in drug discovery and material science.
3-(3-bromo-4-methylphenyl)butanoic acid structure
61692-72-6 structure
商品名:3-(3-bromo-4-methylphenyl)butanoic acid
CAS番号:61692-72-6
MF:C11H13BrO2
メガワット:257.123722791672
CID:6103477
PubChem ID:3248703

3-(3-bromo-4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-4-methylphenyl)butanoic acid
    • Benzenepropanoic acid, 3-bromo-β,4-dimethyl-
    • 61692-72-6
    • AKOS023275244
    • EN300-1914262
    • CS-0274908
    • インチ: 1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)
    • InChIKey: PZAQADQRPXFQJD-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)CC(O)=O)=CC=C(C)C(Br)=C1

計算された属性

  • せいみつぶんしりょう: 256.00989g/mol
  • どういたいしつりょう: 256.00989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.404±0.06 g/cm3(Predicted)
  • ふってん: 349.4±27.0 °C(Predicted)
  • 酸性度係数(pKa): 4.63±0.10(Predicted)

3-(3-bromo-4-methylphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914262-5.0g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
5g
$2981.0 2023-06-02
Enamine
EN300-1914262-0.05g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
0.05g
$587.0 2023-09-17
Enamine
EN300-1914262-1g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
1g
$699.0 2023-09-17
Enamine
EN300-1914262-5g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
5g
$2028.0 2023-09-17
Enamine
EN300-1914262-10g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
10g
$3007.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345578-500mg
3-(3-Bromo-4-methylphenyl)butanoic acid
61692-72-6 98%
500mg
¥21314.00 2024-05-06
Enamine
EN300-1914262-0.5g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
0.5g
$671.0 2023-09-17
Enamine
EN300-1914262-2.5g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
2.5g
$1370.0 2023-09-17
Enamine
EN300-1914262-1.0g
3-(3-bromo-4-methylphenyl)butanoic acid
61692-72-6
1g
$1029.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345578-100mg
3-(3-Bromo-4-methylphenyl)butanoic acid
61692-72-6 98%
100mg
¥19526.00 2024-05-06

3-(3-bromo-4-methylphenyl)butanoic acid 関連文献

3-(3-bromo-4-methylphenyl)butanoic acidに関する追加情報

Introduction to 3-(3-bromo-4-methylphenyl)butanoic acid (CAS No. 61692-72-6)

3-(3-bromo-4-methylphenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 61692-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a butanoic acid moiety attached to a brominated and methylated phenyl ring, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-(3-bromo-4-methylphenyl)butanoic acid consists of a four-carbon chain (butanoic acid backbone) linked to a phenyl ring at the third carbon position. The phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, providing distinct electronic and steric effects that influence its reactivity and interactions with biological targets. This specific arrangement of functional groups makes it a versatile building block for designing novel molecules with potential therapeutic applications.

In recent years, the interest in 3-(3-bromo-4-methylphenyl)butanoic acid has been fueled by its role in the synthesis of bioactive compounds. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex structures. Additionally, the presence of the methyl group enhances lipophilicity, which is often crucial for improving oral bioavailability and membrane permeability of drug candidates.

One of the most compelling aspects of 3-(3-bromo-4-methylphenyl)butanoic acid is its utility in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, derivatives of this scaffold have been explored as potential modulators of enzyme activity, particularly in the context of metabolic disorders and inflammatory diseases. The phenyl ring’s brominated and methylated substituents can be strategically modified to fine-tune binding affinities and selectivity, making it an attractive candidate for structure-activity relationship (SAR) studies.

Recent studies have highlighted the compound’s relevance in the development of small-molecule probes for mechanistic investigations. By incorporating 3-(3-bromo-4-methylphenyl)butanoic acid or its derivatives into drug-like molecules, scientists have been able to gain insights into signaling pathways and disease mechanisms. These probes often exhibit high specificity due to their tailored chemical properties, allowing researchers to dissect complex biological processes with greater precision.

The synthesis of 3-(3-bromo-4-methylphenyl)butanoic acid itself presents an interesting challenge, requiring careful control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic resolutions, have been employed to optimize its production. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards for downstream applications.

In the context of drug discovery pipelines, 3-(3-bromo-4-methylphenyl)butanoic acid serves as a key intermediate in multi-step syntheses. Its incorporation into lead compounds allows for rapid exploration of chemical space without starting from scratch. This approach accelerates the identification of promising candidates that can proceed to preclinical testing. The compound’s versatility has been particularly valuable in fragment-based drug design, where small molecular fragments are linked together to form potent inhibitors.

The pharmacokinetic properties of derivatives derived from 3-(3-bromo-4-methylphenyl)butanoic acid have also been extensively studied. By modulating substituents on the phenyl ring or altering the butanoic acid moiety, researchers can influence factors such as solubility, metabolic stability, and excretion profiles. These modifications are critical for optimizing drug candidates for clinical translation, ensuring that they exhibit favorable pharmacokinetic profiles alongside potent biological activity.

Furthermore, computational modeling has played a pivotal role in understanding how 3-(3-bromo-4-methylphenyl)butanoic acid interacts with biological targets at the molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into binding modes and allosteric effects. These computational approaches complement experimental data, enabling more informed decisions during lead optimization.

The future prospects for 3-(3-bromo-4-methylphenyl)butanoic acid are promising, with ongoing research exploring its potential in emerging therapeutic areas. As our understanding of disease mechanisms evolves, so too does our ability to design targeted interventions using sophisticated chemical tools like this compound. Its role in next-generation drug development underscores its importance as a cornerstone molecule in modern medicinal chemistry.

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